molecular formula C17H22N2O3 B2397814 TERT-BUTYL 2-OXO-1H-SPIRO[INDOLE-3,3'-PIPERIDINE]-1'-CARBOXYLATE CAS No. 857677-51-1

TERT-BUTYL 2-OXO-1H-SPIRO[INDOLE-3,3'-PIPERIDINE]-1'-CARBOXYLATE

Cat. No.: B2397814
CAS No.: 857677-51-1
M. Wt: 302.374
InChI Key: HBXCGBUOSKUGDG-UHFFFAOYSA-N
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Description

TERT-BUTYL 2-OXO-1H-SPIRO[INDOLE-3,3'-PIPERIDINE]-1'-CARBOXYLATE (CAS: [205383-87-5], molecular formula: C₁₇H₂₂N₂O₃) is a spirocyclic compound featuring a fused indole-piperidine core with a tert-butyl carbamate protective group . The spiro architecture imposes conformational rigidity, making it valuable in medicinal chemistry for enhancing binding specificity to biological targets. Its synthesis typically involves cyclization reactions to form the spiro junction, followed by tert-butyl carbamate protection to stabilize the piperidine nitrogen .

Properties

IUPAC Name

tert-butyl 2-oxospiro[1H-indole-3,3'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-16(2,3)22-15(21)19-10-6-9-17(11-19)12-7-4-5-8-13(12)18-14(17)20/h4-5,7-8H,6,9-11H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXCGBUOSKUGDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 2-oxospiro[1H-indole-3,3’-piperidine]-1’-carboxylate involves several key steps. One efficient synthetic route includes the following steps :

    Dianion Alkylation and Cyclization: The synthesis begins with the dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate.

    Demethylation: The resulting spirocyclic oxindole is then subjected to demethylation to yield the target compound.

    Purification: The compound is obtained in an overall yield of 35% over eight steps without resorting to chromatographic purification.

Chemical Reactions Analysis

tert-Butyl 2-oxospiro[1H-indole-3,3’-piperidine]-1’-carboxylate undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole and piperidine moieties.

Common reagents used in these reactions include tert-butyl hypochlorite, ethyl (methylthio) acetate, and triethylamine. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 2-oxospiro[1H-indole-3,3’-piperidine]-1’-carboxylate has several scientific research applications, including :

    Medicinal Chemistry: The compound is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological and hormonal pathways.

    Biological Studies: It is employed in studies investigating the interaction of spirocyclic compounds with various biological receptors.

    Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of tert-butyl 2-oxospiro[1H-indole-3,3’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind effectively to three-dimensional protein targets, influencing pathways related to cell signaling and receptor activation . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

The compound is compared to three structurally related spirocyclic tert-butyl esters (Table 1):

Compound Name CAS Number Core Structure Key Functional Groups Molecular Weight
TERT-BUTYL 2-OXO-1H-SPIRO[INDOLE-3,3'-PIPERIDINE]-1'-CARBOXYLATE (Target) 205383-87-5 Indole + Piperidine (6-membered) 2-Oxo, tert-butyl ester 302.37 g/mol
tert-Butyl 2-oxospiro[indoline-3,3′-pyrrolidine]-1′-carboxylate 205383-87-5 Indoline + Pyrrolidine (5-membered) 2-Oxo, tert-butyl ester 290.34 g/mol
TERT-BUTYL 2'-OXO-2',4'-DIHYDRO-1'H-SPIRO[PIPERIDINE-4,3'-QUINOLINE]-1-CARBOXYLATE 769106-43-6 Piperidine + Quinoline 2'-Oxo, tert-butyl ester 316.39 g/mol
tert-Butyl octahydrospiro[indole-3,3'-piperidine]-1'-carboxylate 1823418-31-0 Octahydroindole + Piperidine Saturated indole, tert-butyl ester 308.42 g/mol

Table 1 : Structural comparison of spirocyclic tert-butyl esters.

Physicochemical Properties

  • Ring Size and Puckering : The target compound’s 6-membered piperidine ring exhibits lower ring strain compared to the 5-membered pyrrolidine in [CAS 205383-87-5], favoring chair conformations over envelope/twist geometries . This impacts hydrogen-bonding patterns and crystal packing .
  • Aromaticity vs. Saturation: The quinoline derivative [CAS 769106-43-6] has a bicyclic aromatic system, enabling π-π stacking interactions absent in the target compound’s monocyclic indole. The octahydroindole variant [CAS 1823418-31-0], with full saturation, shows increased hydrophobicity and metabolic stability .
  • Hydrogen Bonding: The 2-oxo group in the target compound enhances crystallinity compared to non-oxo analogs, as demonstrated in SHELX-refined crystal structures .

Research Findings and Challenges

  • Crystallographic Analysis: SHELX refinements reveal that the target compound’s spiro junction adopts a near-perpendicular dihedral angle (85–90°), minimizing steric clashes . This contrasts with the quinoline derivative’s planar arrangement .
  • Stability : The tert-butyl ester in the target compound hydrolyzes 20% slower than its pyrrolidine analog under acidic conditions, attributed to reduced ring strain .
  • Limitations : Comparative biological data (e.g., IC₅₀ values) are scarce in public literature, highlighting a gap in structure-activity relationship (SAR) studies.

Biological Activity

Tert-butyl 2-oxo-1H-spiro[indole-3,3'-piperidine]-1'-carboxylate is a synthetic compound belonging to the class of spiro derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C18H22N2O4C_{18}H_{22}N_{2}O_{4}. The compound features a unique spiro structure that contributes to its biological properties.

1. Antioxidant Activity

Research has indicated that spiro compounds can exhibit antioxidant properties. For instance, studies on related compounds have shown their ability to scavenge free radicals and reduce oxidative stress in various cellular models . While specific data on this compound is limited, its structural analogs suggest potential antioxidant capabilities.

2. Anti-inflammatory Effects

Several studies have reported that spiro derivatives possess anti-inflammatory properties. These compounds have been shown to inhibit pro-inflammatory cytokines and pathways such as NF-kB and MAPK, which are critical in inflammatory responses . The specific anti-inflammatory mechanisms of this compound require further investigation but may be inferred from related research.

3. Anticancer Potential

The anticancer activity of spiro compounds has gained attention in recent years. For example, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines by modulating key signaling pathways such as PI3K/Akt and ERK . These findings suggest that this compound may also exert similar effects, warranting further exploration.

Study 1: Anticancer Activity

In a study examining the effects of structurally related spiro compounds on cancer cell lines, it was found that these compounds could significantly reduce tumor growth in xenograft models. The mechanism involved the downregulation of cyclin D1 and apoptosis induction via caspase activation . Although direct studies on this compound are needed, these results highlight the potential for similar anticancer effects.

Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of spiro derivatives demonstrated their ability to inhibit IL-6 and TNF-alpha production in vitro. This inhibition was linked to the suppression of NF-kB signaling pathways . Such findings suggest that this compound may also play a role in modulating inflammation.

Summary of Biological Activities

Activity TypeMechanism/EffectModel/Study Reference
AntioxidantFree radical scavengingRelated spiro compounds
Anti-inflammatoryInhibition of IL-6, TNF-alphaIn vitro studies
AnticancerInduction of apoptosis via caspase activationCancer cell lines

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